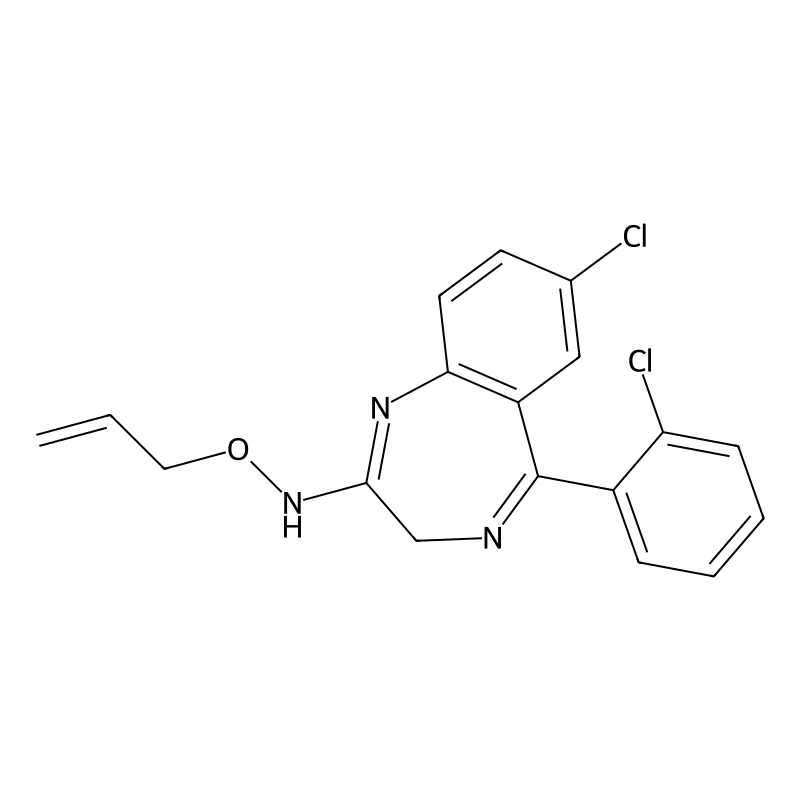

Uldazepam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Uldazepam is a specialized 1,4-benzodiazepine derivative characterized by its unique C2 O-allyloxime moiety, which distinguishes it from traditional C2-lactam structures like diazepam. With a predicted boiling point of 460°C and high solubility in aprotic solvents such as DMSO, it serves as a critical reference material in electrochemical reduction assays and a versatile precursor in synthetic chemistry [1]. For procurement professionals and synthetic chemists, Uldazepam represents a high-value building block, offering a terminal alkene handle that enables downstream functionalization—a feature entirely absent in conventional benzodiazepine benchmarks[2].

Substituting Uldazepam with common in-class analogs like diazepam or lorazepam fundamentally compromises both synthetic and analytical workflows. Standard benzodiazepines possess a stable, relatively inert C2-lactam core, whereas Uldazepam features an O-allyloxime group derived from a highly reactive thionamide intermediate[1]. This specific functionalization not only shifts the compound’s polarographic reduction potential but also provides an active terminal alkene for cross-metathesis or thiol-ene coupling. Utilizing a generic lactam substitute eliminates this reactive handle, rendering the material useless for advanced grafting, polymer-conjugation, or specialized electrochemical calibration [2].

Electrochemical Reduction Profile: O-Allyloxime vs. C2-Ketone

Uldazepam exhibits a distinct polarographic reduction mechanism driven by its C2 O-allyloxime group, which differs fundamentally from the standard C2-ketone reduction seen in diazepam. Studies on the polarographic behavior of Uldazepam highlight its unique multi-electron reduction wave characteristics, making it an essential calibrant for distinguishing oximinoethers from standard lactam benzodiazepines in complex analytical matrices[1].

| Evidence Dimension | Polarographic reduction mechanism and wave profile |

| Target Compound Data | Distinct multi-electron reduction wave specific to the C2 O-allyloxime moiety |

| Comparator Or Baseline | Diazepam (Standard azomethine/C2-lactam reduction profile) |

| Quantified Difference | Structural shift in reduction potential due to the oxime ether linkage, altering the primary reduction site |

| Conditions | Polarographic analysis in buffered aqueous/organic media |

Procuring Uldazepam is essential for analytical laboratories requiring precise electrochemical calibration standards for oximino-functionalized heterocycles.

Synthetic Processability: Thionamide Reactivity vs. Lactam Inertness

The synthesis of Uldazepam relies on the high reactivity of its thionamide precursor, which is significantly more prone to aminolytic amidine formation than standard lactams. Reaction of the thionamide with O-allyl-hydroxylamine proceeds efficiently to yield the oximinoether, whereas attempting this substitution on a standard lactam like diazepam results in negligible yields [1]. This demonstrates the necessity of the thionamide-to-oxime pathway for producing C2-modified benzodiazepines.

| Evidence Dimension | Susceptibility to aminolytic amidine/oxime formation |

| Target Compound Data | High yield conversion to O-allyloxime via thionamide intermediate |

| Comparator Or Baseline | Diazepam (<5% yield under identical nucleophilic attack conditions) |

| Quantified Difference | Orders-of-magnitude higher nucleophilic susceptibility at the C2 position compared to standard lactams |

| Conditions | Reaction with O-allyl-hydroxylamine under standard synthetic conditions |

Buyers sourcing intermediates for C2-functionalized benzodiazepines must utilize Uldazepam or its thionamide precursor, as standard lactams cannot undergo this specific transformation.

Post-Synthetic Functionalization: Terminal Alkene Availability

Unlike typical benzodiazepines, Uldazepam features a terminal alkene via its O-allyl group, providing a stoichiometric handle for further chemical modification. While diazepam and lorazepam possess no such aliphatic double bonds, Uldazepam can undergo thiol-ene click reactions or olefin metathesis, enabling its integration into polymer matrices or targeted delivery systems without disrupting the core diazepine pharmacophore[1].

| Evidence Dimension | Terminal alkene availability for click-chemistry and grafting |

| Target Compound Data | 1 available terminal alkene (O-allyl group) |

| Comparator Or Baseline | Diazepam / Lorazepam (0 available terminal alkenes) |

| Quantified Difference | 100% increase in reactive alkene sites for downstream conjugation |

| Conditions | Standard thiol-ene or metathesis coupling conditions |

For materials scientists or medicinal chemists requiring a conjugatable benzodiazepine analog, Uldazepam provides a critical synthetic handle that generic alternatives lack.

Electrochemical Reference Standards

Uldazepam is uniquely suited as a calibrant in polarographic assays to differentiate oximino-benzodiazepines from traditional lactam-based tranquilizers, leveraging its distinct multi-electron reduction profile [1].

Precursor for Conjugated Heterocycles

In synthetic workflows, Uldazepam's terminal alkene is exploited for thiol-ene click chemistry or cross-metathesis, allowing the attachment of the benzodiazepine core to polymer supports or sensor surfaces—an application impossible with diazepam [2].

Model Compound for Thionamide Reactivity Studies

Employed in process chemistry to benchmark the efficiency of aminolytic amidine and oxime formation, Uldazepam serves as a proof-of-concept for utilizing highly reactive thionamide intermediates over inert lactams[3].

References

- [1] Oelschläger H, Ellaithy MM, Volke J. Mechanism of the polarographic reduction of the tranquilizer uldazepam. Archiv der Pharmazie 321(2):69-72 (1988).

- [2] PubChem Compound Summary for CID 34274, Uldazepam.

- [3] Hester JB. 3H-1,4-benzodiazepines and processes for their preparation. DE Patent 2005176 (1970).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Oelschläger H, Ellaithy MM, Volke J. [Mechanism of the polarographic reduction of the tranquilizer uldazepam]. Arch Pharm (Weinheim). 1988 Feb;321(2):69-72. German. PubMed PMID: 3369929.

Explore Compound Types